molecular formula C19H18N2O2 B3041889 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine CAS No. 402497-52-3

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine

Cat. No.: B3041889
CAS No.: 402497-52-3
M. Wt: 306.4 g/mol
InChI Key: YYKORXFIRGQXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a temperature of 150°C and a reaction time of 10 hours. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-benzhydryl-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-16-13-17(23-2)21-19(20-16)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKORXFIRGQXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Reactant of Route 2
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Reactant of Route 5
Reactant of Route 5
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Reactant of Route 6
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.